molecular formula C41H74Cl2P2Ru B15088930 3-ME-2-Butenylidenebis(tricyclohexylphosphine)dichlororuthe.

3-ME-2-Butenylidenebis(tricyclohexylphosphine)dichlororuthe.

Cat. No.: B15088930
M. Wt: 800.9 g/mol
InChI Key: INCDKKABOVOFIV-UHFFFAOYSA-L
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Description

3-ME-2-Butenylidenebis(tricyclohexylphosphine)dichlororuthenium (hereafter referred to by its full systematic name) is a ruthenium(II) complex featuring a butenylidene ligand and two tricyclohexylphosphine (PCy₃) ligands. The compound’s structure is stabilized by strong σ-donor and π-acceptor interactions from the PCy₃ ligands, which confer high steric bulk and electron-richness to the metal center. (2015), would likely confirm an octahedral geometry around the ruthenium center . The butenylidene ligand contributes to unique reactivity, particularly in catalytic applications such as olefin metathesis or hydrogenation.

Properties

Molecular Formula

C41H74Cl2P2Ru

Molecular Weight

800.9 g/mol

InChI

InChI=1S/2C18H33P.C5H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h2*16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2

InChI Key

INCDKKABOVOFIV-UHFFFAOYSA-L

Canonical SMILES

C[C](C)[CH][CH].C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium typically involves the reaction of tricyclohexylphosphine with a ruthenium precursor in the presence of 3-methyl-2-butenylidene. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Methyl-2-butenylidene-bis(tricyclohexylphosphine)dichlororuthenium involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of steps leading to the formation of the desired olefinic product . The molecular targets include various olefins, and the pathways involved are primarily related to olefin metathesis .

Comparison with Similar Compounds

Data Tables

Table 1: Ligand Parameters

Ligand Cone Angle (°) TEP (cm⁻¹) Common Applications
PCy₃ 170 5.3 Sterically hindered catalysts
PPh₃ 145 13.45 General-purpose catalysts
Cy₃PO 165 N/A Lanthanide coordination

Table 2: Comparative Properties of Ruthenium Complexes

Complex Decomposition Temp. (°C) Solubility in Toluene Catalytic Turnover (TOF, h⁻¹)
RuCl₂(PCy₃)₂(butenylidene) >150 Low 120 (selective)
RuCl₂(PPh₃)₃ ~100 High 300 (broad)
[RuCl₂(PCy₂Ph)₂] 130 Moderate 200

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-ME-2-Butenylidenebis(tricyclohexylphosphine)dichlororuthenium, and how is its purity validated?

  • Methodology : Synthesis typically involves ligand exchange reactions starting from ruthenium precursors (e.g., RuCl₃) under inert atmospheres. Tricyclohexylphosphine ligands are introduced to stabilize the ruthenium center. Purity is confirmed via ³¹P NMR to verify ligand coordination and elemental analysis (C, H, N) to assess stoichiometric integrity .

Q. Which spectroscopic techniques are essential for characterizing this catalyst’s structure and ligand environment?

  • Methodology :

  • ¹H/¹³C NMR : Identifies organic ligands (e.g., butenylidene moiety) and monitors reaction progress.
  • ³¹P NMR : Critical for confirming tricyclohexylphosphine coordination and detecting free ligands.
  • UV-Vis spectroscopy : Monitors electronic transitions unique to the ruthenium-carbene complex .

Q. How should this catalyst be stored to prevent decomposition in laboratory settings?

  • Methodology : Store under argon or nitrogen at –20°C to minimize oxidation and ligand dissociation. Solvent-free storage in sealed, flame-dried vials is recommended. Purity checks via GC-MS are advised after prolonged storage .

Advanced Research Questions

Q. What experimental designs can address conflicting turnover numbers reported for this catalyst in ring-closing metathesis (RCM)?

  • Methodology :

  • Substrate screening : Test structurally diverse olefins (e.g., strained vs. unstrained) to isolate substrate-dependent effects.
  • Moisture control : Use rigorously dried solvents and Schlenk-line techniques to eliminate variability from trace water.
  • Internal standards : Add known quantities of dodecane or mesitylene to NMR reactions for precise yield quantification .

Q. How do ligand substitutions (e.g., tricyclohexylphosphine vs. N-heterocyclic carbenes) alter the catalyst’s mechanistic pathway?

  • Methodology :

  • Kinetic studies : Compare rate constants for metathesis steps (initiation, propagation) using stopped-flow UV-Vis.
  • DFT calculations : Model electronic effects of ligand bulk on transition-state energetics.
  • Competition experiments : Co-test with Grubbs 2nd generation catalysts (e.g., ) to evaluate steric/electronic trade-offs .

Q. What strategies can elucidate thermal decomposition pathways of this catalyst under reaction conditions?

  • Methodology :

  • TGA-MS : Track mass loss and identify volatile decomposition products (e.g., phosphine oxides) at elevated temperatures.
  • In situ IR spectroscopy : Monitor carbene ligand stability during heating.
  • Post-reaction analysis : Isolate and characterize ruthenium residues via XPS or EXAFS .

Q. How can solvent effects be systematically studied to optimize enantioselectivity in asymmetric metathesis?

  • Methodology :

  • Solvent parameter screening : Corrate Kamlet-Taft parameters (polarity, H-bonding) with enantiomeric excess (ee) using chiral substrates.
  • Low-temperature NMR : Resolve intermediate diastereomers in coordinating solvents (e.g., THF vs. toluene).
  • Additive screening : Test chiral auxiliaries (e.g., menthol derivatives) to enhance stereocontrol .

Contradiction Resolution

  • Issue : Discrepancies in catalytic activity between studies may arise from ligand purity ( note tricyclohexylphosphine purity >98% is critical) or substrate impurities .
  • Solution : Replicate experiments using certified reference materials and report detailed synthetic protocols (e.g., sublimation steps for ligands) .

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